molecular formula C12H14F3NO4S B8432294 1-(4-(Trifluoromethoxy)phenylsulfonyl)piperidin-4-ol

1-(4-(Trifluoromethoxy)phenylsulfonyl)piperidin-4-ol

Cat. No. B8432294
M. Wt: 325.31 g/mol
InChI Key: WUGGZYAGCINFQV-UHFFFAOYSA-N
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Patent
US08563732B2

Procedure details

NaBH4 was added to a solution of 1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-one (1.0 g, 3.0 mmol) in MeOH (15 ml) at 0° C. and stirred at 0° C. for 45 minutes. The reaction was quenched with water (30 ml) and hydrochloric acid (2 M, 5 ml), extracted with EtOAc, washed with water (×2) and brine, dried (MgSO4) and evaporated under reduced pressure to give 1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-ol (1.0 g, 100%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-one
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]([F:23])([F:22])[O:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([N:15]2[CH2:20][CH2:19][C:18](=[O:21])[CH2:17][CH2:16]2)(=[O:14])=[O:13])=[CH:8][CH:7]=1>CO>[F:23][C:4]([F:3])([F:22])[O:5][C:6]1[CH:7]=[CH:8][C:9]([S:12]([N:15]2[CH2:16][CH2:17][CH:18]([OH:21])[CH2:19][CH2:20]2)(=[O:13])=[O:14])=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
1-(4-(trifluoromethoxy)phenylsulfonyl)piperidin-4-one
Quantity
1 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)=O)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (30 ml) and hydrochloric acid (2 M, 5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with water (×2) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)N1CCC(CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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